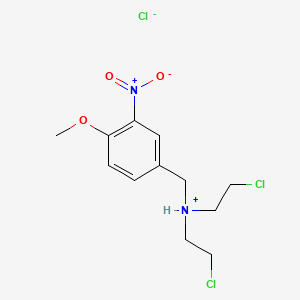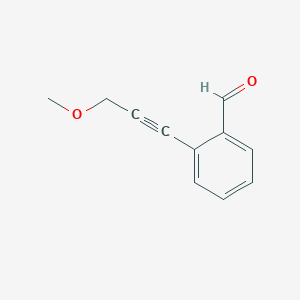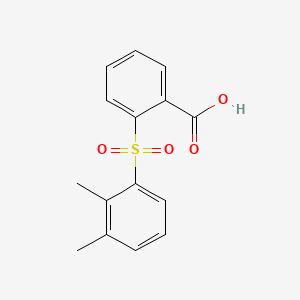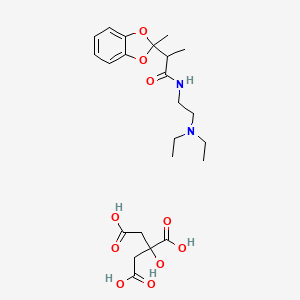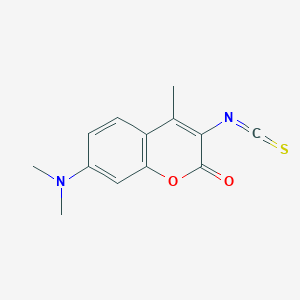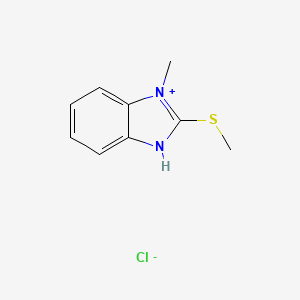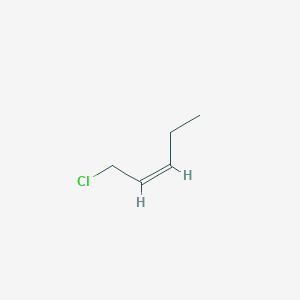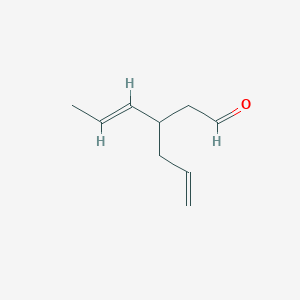
(E)-3-allylhex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-allylhex-4-enal is an organic compound characterized by the presence of an aldehyde group and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-allylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by a dehydration step to form the double bond. For instance, the reaction between hexanal and allyl aldehyde under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the aldehyde group. Catalysts such as palladium or platinum on carbon are commonly used in these processes to ensure high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-allylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), Hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: (E)-3-allylhex-4-enoic acid
Reduction: (E)-3-allylhex-4-enol
Substitution: Various halogenated derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
(E)-3-allylhex-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Researchers explore its effects on various microorganisms to develop new antimicrobial agents.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. Studies focus on its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma. It is also used as a starting material for the synthesis of other flavoring agents and fragrances.
Wirkmechanismus
The mechanism of action of (E)-3-allylhex-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The double bond allows for electrophilic addition reactions, which can further modify the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-allylhex-4-enal can be compared with other unsaturated aldehydes such as:
Cinnamaldehyde: Known for its strong antimicrobial properties and use in flavoring.
Citral: Widely used in the fragrance industry and has antimicrobial and anti-inflammatory properties.
Trans-2-hexenal: Commonly found in green leafy vegetables and has a fresh, grassy aroma.
Uniqueness
This compound is unique due to its specific structure, which combines an allyl group with an unsaturated aldehyde
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(E)-3-prop-2-enylhex-4-enal |
InChI |
InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3-4,6,8-9H,1,5,7H2,2H3/b6-4+ |
InChI-Schlüssel |
AXXDUGIQNVFOLM-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C/C(CC=C)CC=O |
Kanonische SMILES |
CC=CC(CC=C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


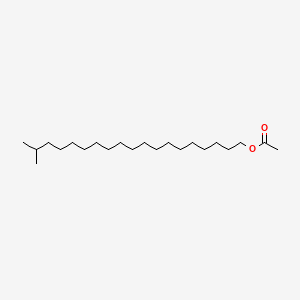
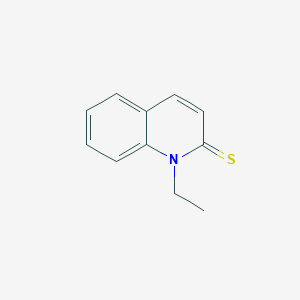
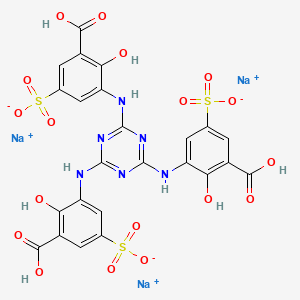
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
